Nboh-2C-CN
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Overview
Description
NBOH-2C-CN, also known as 4-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,5-dimethoxybenzonitrile, is a compound indirectly derived from the phenethylamine series of hallucinogens. It was discovered in 2014 at the University of Copenhagen. This compound is notable for being one of the most selective agonist ligands for the serotonin 2A receptor, with a high selectivity over serotonin 2C and serotonin 2B receptors .
Preparation Methods
NBOH-2C-CN can be synthesized from 2C-H in a series of steps. The synthetic route involves the following steps:
Benzylation: The starting material, 2C-H, undergoes benzylation to introduce the benzyl group.
Methoxylation: The intermediate product is then methoxylated to introduce methoxy groups at the 2 and 5 positions.
Nitrile Introduction: A nitrile group is introduced at the 4 position.
Hydroxyphenylmethylamino Substitution: Finally, the hydroxyphenylmethylamino group is introduced to complete the synthesis.
Chemical Reactions Analysis
NBOH-2C-CN undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitrile group to an amine.
Substitution: This compound can undergo substitution reactions, particularly at the methoxy and nitrile positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NBOH-2C-CN has several scientific research applications, including:
Chemistry: It is used as a selective agonist for the serotonin 2A receptor in various chemical studies.
Biology: The compound is used to study the effects of serotonin receptor activation in biological systems.
Medicine: this compound is used in pharmacological research to understand the role of serotonin receptors in various physiological and pathological conditions.
Industry: It is used in the development of new drugs targeting serotonin receptors.
Mechanism of Action
NBOH-2C-CN exerts its effects by selectively binding to the serotonin 2A receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events. The compound has a high affinity for the serotonin 2A receptor, with a dissociation constant (K_i) of 1.3 nM. It exhibits 100-fold selectivity for the serotonin 2A receptor over the serotonin 2C receptor .
Comparison with Similar Compounds
NBOH-2C-CN is similar to other compounds in the phenethylamine series, such as:
25I-NBOH: This compound also acts as a potent agonist of the serotonin 2A receptor but has different selectivity and potency profiles.
25CN-NBOH: Another closely related compound with similar selectivity for the serotonin 2A receptor.
This compound is unique due to its high selectivity for the serotonin 2A receptor and its distinct binding mode compared to other compounds in the series .
Properties
CAS No. |
1391489-32-9 |
---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C18H20N2O3/c1-22-17-10-15(11-19)18(23-2)9-13(17)7-8-20-12-14-5-3-4-6-16(14)21/h3-6,9-10,20-21H,7-8,12H2,1-2H3 |
InChI Key |
VWEDZTZAXHMZIL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N |
1391489-32-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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